A Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives stand out for their prevalence in a vast array of bioactive molecules. 2-Chloro-4-isopropylpyridine is a key substituted pyridine that serves as a versatile chemical intermediate. Its unique arrangement of a nucleophilically susceptible chlorine atom, a sterically influential isopropyl group, and the inherent electronic properties of the pyridine ring makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, proven synthesis methodologies, and its role as a precursor in the development of novel compounds, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. 2-Chloro-4-isopropylpyridine is identified by the CAS Number 959020-16-7.[1][2] Its structure consists of a pyridine ring chlorinated at the 2-position and substituted with an isopropyl group at the 4-position.
Molecular Structure
The spatial arrangement of atoms dictates the molecule's reactivity and interactions.
Caption: 2D structure of 2-Chloro-4-isopropylpyridine.
Chemical Identifiers
For unambiguous identification in databases and literature, a standardized set of identifiers is used.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [3][] |
| CAS Number | 959020-16-7 | [1][2][] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Canonical SMILES | CC(C)C1=CC(=NC=C1)Cl | [3][] |
| InChI Key | VCQGGRUPKXCGJN-UHFFFAOYSA-N | [3][] |
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are critical for its handling, reaction setup, and purification.
Physical Properties
The predicted and observed physical properties inform storage and experimental design.
| Property | Value | Notes |
| Boiling Point | 211.4 ± 20.0 °C | Predicted value.[5] |
| Density | 1.075 ± 0.06 g/cm³ | Predicted value.[5] |
| LogP | 2.86 - 2.9 | Indicates moderate lipophilicity.[1][3] |
| pKa | 0.90 ± 0.10 | Predicted value for the conjugate acid.[5] |
| Storage | 2-8 °C, Inert atmosphere | Recommended for maintaining stability.[] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural proof of the molecule. While specific spectra for this compound are not broadly published, its features can be reliably predicted.[6][7][8]
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion (M+) peak at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. A significant fragment would be the loss of a methyl group (M-15) from the isopropyl moiety, resulting in a peak at m/z 140.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
-
¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals. The carbon atom attached to the chlorine (C2) would be significantly shifted. The carbons of the isopropyl group would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands characteristic of the pyridine ring, and a C-Cl stretching vibration in the fingerprint region.
Caption: Workflow for spectroscopic confirmation.
Synthesis and Experimental Protocol
The synthesis of 2-Chloro-4-isopropylpyridine can be achieved through a multi-step process, as outlined in patent literature, which offers a reliable and high-yield route suitable for laboratory and industrial scales.[9]
Synthetic Pathway Overview
The core strategy involves a Grignard reaction on a pyridine ester followed by reduction. This approach is advantageous due to the commercial availability of the starting material, 2-chloroisonicotinic acid methyl ester, and the operational simplicity of the reactions.[9]
Caption: High-level synthesis pathway.
Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN112321494B.[9]
Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine
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Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~20 mL per gram of ester).
-
Grignard Addition: Cool the solution to between -50 and -60 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyl magnesium bromide in THF (1M, ~2.5-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -50 °C.
-
Causality: The low temperature is critical to prevent side reactions and ensure selective 1,2-addition of the Grignard reagent to the ester carbonyl group. Using an excess of the Grignard reagent drives the reaction to completion, forming the tertiary alcohol.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (20-30 °C) and stir for 2 hours.
-
Quenching: Cool the mixture to 0-10 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions that could occur with stronger acids.
-
-
Workup: Stir for 30 minutes, then transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine.
Step 2: Reduction to 2-Chloro-4-isopropylpyridine
-
Reaction Setup: The crude intermediate from Step 1 is taken to the next step, often without further purification. It is dissolved in an appropriate solvent (e.g., acetic acid or a mixture with a stronger reducing agent system).
-
Reduction: Add a suitable reducing agent (e.g., a system like red phosphorus and hydriodic acid, or catalytic hydrogenation). Heat the reaction to 70-80 °C and maintain for approximately 5 hours.
-
Causality: The reduction of the tertiary benzylic-type alcohol is necessary to form the final isopropyl group. The choice of reducing agent and temperature is optimized for yield and purity, aiming to selectively remove the hydroxyl group without affecting the chloro-substituent or the pyridine ring.
-
-
Workup and Purification: After cooling, the reaction is worked up (e.g., neutralization, extraction). The final product is purified, typically by column chromatography or distillation, to yield 2-chloro-4-isopropylpyridine with high purity.[9]
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Chloro-4-isopropylpyridine stems from its defined points of reactivity. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry.
-
Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to attack by a wide range of nucleophiles (O-, N-, S-, and C-based). This allows for the facile introduction of diverse functional groups, which is a key strategy for library synthesis and lead optimization in drug discovery.
-
Cross-Coupling Reactions: Like other aryl halides, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[10] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and substituted pyridine structures.[11]
-
Role as a Building Block: It is classified as a "building block," a term for a chemical intermediate used in the synthesis of more complex, often biologically active, molecules.[2][] Halogenated pyridines are integral to the synthesis of drugs targeting a wide array of diseases.[10][12] For instance, related chloropyridine derivatives are precursors to potent enzyme inhibitors and receptor modulators.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-isopropylpyridine is not widely available, data from the parent compound, 2-chloropyridine, provides a strong basis for safe handling protocols.[14][15]
-
Hazards: Based on analogous compounds, 2-Chloro-4-isopropylpyridine should be treated as a hazardous substance. Key potential hazards include being harmful if swallowed, toxic upon skin contact or inhalation, and causing skin and severe eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16] Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[]
-
Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-isopropylpyridine is a strategically important heterocyclic building block with well-defined physicochemical properties and reactivity. Its synthesis from readily available precursors via robust chemical transformations makes it an accessible tool for synthetic chemists. The activated chloro-substituent allows for diverse functionalization, positioning this compound as a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
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- 5. 2-chloro-4-isopropylpyridine CAS#: 959020-16-7 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. chempanda.com [chempanda.com]
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